2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene
Overview
Description
2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3. It is a derivative of benzene, characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene typically involves multiple steps, starting from a benzene derivative. One common method includes the nitration of a fluorobenzene derivative, followed by bromination and methoxylation. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration, bromine for bromination, and methanol in the presence of a base for methoxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups like nitro and bromine, the compound can participate in further substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Although less common, the methoxy group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Bromination: Bromine in the presence of a catalyst like iron(III) bromide.
Methoxylation: Methanol and a base such as sodium methoxide.
Major Products
Reduction: 2-Bromo-3-fluoro-1-methoxy-4-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene largely depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring, making it less reactive towards electrophiles. The bromine and fluorine atoms also influence the reactivity and orientation of further substitutions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-fluoro-4-nitrobenzene
- 3-Bromo-4-fluoro-1-nitrobenzene
- 2-Bromo-3-fluoro-1-methyl-4-nitrobenzene
Uniqueness
2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of both bromine and fluorine atoms, along with a methoxy and nitro group, makes it a versatile intermediate for various chemical syntheses .
Properties
IUPAC Name |
2-bromo-3-fluoro-1-methoxy-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIWUCLAZHTKFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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